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Executive Summary
(R)-2-Amino-4-bromobutanoic acid, a non-proteinogenic amino acid, has garnered interest

as a chiral building block in synthetic organic chemistry. While its modern applications and

synthetic routes are well-documented, a definitive historical record of its initial discovery and

characterization is not readily available in prominent scientific literature. This guide provides a

comprehensive overview of the historical context of its synthesis, drawing from the foundational

principles of amino acid chemistry established in the 19th and early 20th centuries. We present

plausible early synthetic pathways, detail modern experimental protocols for its preparation,

and summarize its key physicochemical properties. This document serves as a valuable

resource for researchers utilizing this compound, offering insights into its chemical lineage and

practical methodologies for its synthesis and handling.

Introduction: The Dawn of Amino Acid Synthesis
The discovery and synthesis of amino acids were pivotal moments in the history of chemistry

and biology. While the first amino acid, asparagine, was isolated in 1806, the late 19th century

witnessed the development of general methods for their synthesis, laying the groundwork for

the eventual preparation of novel, non-proteinogenic amino acids like (R)-2-Amino-4-
bromobutanoic acid.
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Two seminal synthetic methodologies from this era are the Strecker synthesis (1850) and the

Gabriel synthesis (1887)[1]. These methods provided the first reliable routes to α-amino acids

from simple starting materials, revolutionizing the study of proteins and peptides. Although the

specific discovery of (R)-2-Amino-4-bromobutanoic acid is not clearly documented, its

synthesis would have been conceptually accessible following the establishment of these

foundational reactions.

Plausible Historical Synthetic Pathways
Given the chemical knowledge of the late 19th and early 20th centuries, the synthesis of 2-

amino-4-bromobutanoic acid would likely have been approached through modifications of

existing methods for α-amino acid synthesis. The introduction of a bromine atom at the γ-

position would have presented a unique synthetic challenge. Below are logical, albeit

speculative, historical pathways to the racemic compound, from which the (R)-enantiomer

could have been resolved.

Pathway A: Hell-Volhard-Zelinsky Reaction followed by
Amination
A probable early route would involve the bromination of a suitable carboxylic acid precursor,

followed by amination.
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Plausible historical synthesis via the Hell-Volhard-Zelinsky reaction.

This pathway leverages the well-established Hell-Volhard-Zelinsky (HVZ) reaction for the α-

bromination of carboxylic acids. The subsequent amination would produce the racemic amino

acid, which could then be resolved into its individual enantiomers using techniques known at

the time, such as fractional crystallization with a chiral resolving agent.
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Pathway B: Strecker Synthesis from a Brominated
Aldehyde
The Strecker synthesis, a one-pot reaction, could also have been adapted.
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Plausible historical synthesis via the Strecker synthesis.

This approach would involve the synthesis of 3-bromopropanal, which, when subjected to the

conditions of the Strecker synthesis, would yield the corresponding α-aminonitrile. Subsequent

hydrolysis would provide the racemic amino acid.

Modern Synthetic Protocols
Current methods for the synthesis of 2-amino-4-bromobutanoic acid and its enantiomers are

significantly more refined and stereoselective. The (S)-enantiomer is often prepared from

readily available chiral starting materials like L-methionine or L-homoserine[2]. The synthesis of

the (R)-enantiomer typically involves either a stereospecific synthesis from a D-amino acid

precursor or the resolution of the racemic mixture.

Synthesis of Racemic 2-Amino-4-bromobutanoic Acid
Hydrobromide from Homoserine
A common laboratory-scale synthesis involves the treatment of homoserine with a hydrogen

bromide solution.

Experimental Protocol:

To a sealed tube, add 1.19 g (10 mmol) of DL-homoserine.

Add 16 mL of a 33% solution of hydrogen bromide in acetic acid.

Heat the reaction mixture in an oil bath at 75°C for 6 hours.
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Cool the mixture to room temperature.

Concentrate the solution under reduced pressure to remove excess acid, yielding the crude

product.

The crude product can be further purified by chromatography.

Chiral Resolution of Racemic 2-Amino-4-bromobutanoic
Acid
Historically, and even in some modern applications, the separation of enantiomers is achieved

through chiral resolution.

Conceptual Workflow:

Diastereomeric Salt Formation

Separation Liberation of Enantiomers

Racemic (R/S)-2-Amino-4-bromobutanoic acid

Diastereomeric_Salts+

e.g., (R)-(-)-Mandelic Acid

Fractional_CrystallizationDifferent Solubilities Separated_Salts
Different Solubilities

Acid/Base_TreatmentRemoval of Resolving Agent Pure_Enantiomers
Removal of Resolving Agent

Click to download full resolution via product page

Conceptual workflow for the chiral resolution of a racemic amino acid.

This process relies on the formation of diastereomeric salts with a chiral acid or base. These

diastereomers have different physical properties, such as solubility, allowing for their separation

by fractional crystallization. The desired enantiomer is then liberated from its salt.

Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for 2-amino-4-bromobutanoic acid and its

hydrobromide salt.
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Table 1: Physicochemical Properties

Property
(R)-2-Amino-4-
bromobutanoic acid

(R)-2-Amino-4-
bromobutanoic acid HBr

Molecular Formula C₄H₈BrNO₂ C₄H₉Br₂NO₂

Molecular Weight 182.02 g/mol [3] 262.93 g/mol [4]

CAS Number 205524-62-5 177472-34-3[4]

Appearance
White crystalline powder

(expected)
White crystalline powder

Table 2: Spectroscopic Data (Predicted/Typical)

Data Type (R)-2-Amino-4-bromobutanoic acid

¹H NMR
Peaks corresponding to protons on the α, β, and

γ carbons.

¹³C NMR Peaks corresponding to the four carbon atoms.

Mass Spectrometry
Molecular ion peak corresponding to the

molecular weight.

Biological Context and Signaling Pathways
There is a significant lack of information in the searched literature regarding the specific

biological activity of (R)-2-Amino-4-bromobutanoic acid and any associated signaling

pathways. Its enantiomer, (S)-2-amino-4-bromobutanoic acid, is primarily recognized as a

synthetic intermediate for S-adenosyl-L-methionine (SAM), a ubiquitous methyl group donor in

numerous biological pathways, including DNA methylation and neurotransmitter synthesis[2]. It

is plausible that early investigations into bromoalkyl amino acids were aimed at understanding

their potential as enzyme inhibitors or antimetabolites, but specific studies on the (R)-

enantiomer are not prominently documented.

Conclusion
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The historical discovery of (R)-2-Amino-4-bromobutanoic acid is not clearly delineated in the

accessible scientific record. However, its synthesis can be understood within the broader

context of the development of amino acid chemistry in the 19th and early 20th centuries. While

the original discoverers and their specific methodologies remain unknown, plausible historical

synthetic routes can be inferred from the foundational work of chemists like Strecker and

Gabriel. Modern synthetic protocols provide efficient means of producing this chiral molecule,

which continues to be a valuable tool for synthetic chemists. Further research into archival

chemical literature may one day uncover the precise origins of this intriguing non-proteinogenic

amino acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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